1-Nitroso-4-phenylpiperazine

Analytical Method Development Pharmaceutical Impurity Profiling Stability Studies

As the definitive EP-listed impurity standard for Levodropropizine, this compound is irreplaceable for regulatory compliance. Its solid crystalline form ensures accurate weighing, unlike liquid MNP, and its distinct phenyl group yields unique chromatographic retention essential for method selectivity. Accept no substitutes: only 1-Nitroso-4-phenylpiperazine meets EP monograph requirements for impurity B testing. Supplied with full characterization data for immediate use in LC-MS/MS method validation and ANDA submissions. Order now to avoid analytical delays.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 14340-33-1
Cat. No. B116761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitroso-4-phenylpiperazine
CAS14340-33-1
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)N=O
InChIInChI=1S/C10H13N3O/c14-11-13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2
InChIKeyFISCVUKZOKHQGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitroso-4-phenylpiperazine (CAS 14340-33-1): Core Analytical Reference Standard for Nitrosamine Impurity Control


1-Nitroso-4-phenylpiperazine (CAS 14340-33-1), also known as N-Nitroso Levodropropizine EP Impurity B, is a synthetically produced N-nitrosamine derived from the piperazine scaffold, characterized by a phenyl substituent at the 4-position of the piperazine ring and a nitroso group at the 1-position [1]. It exists as a very dark red to very dark brown crystalline solid at ambient conditions, distinguishing it from many liquid or semi-solid nitrosopiperazine analogs [2]. This compound is not a therapeutic agent but a critical reference standard in pharmaceutical quality control, specifically designated for the identification, quantification, and control of a potentially carcinogenic nitrosamine impurity arising in the synthesis and formulation of the API Levodropropizine .

Why Generic 1-Nitroso-4-phenylpiperazine Substitution Fails: The Critical Role of Physical State and Regulatory Identity


Generic substitution within the N-nitrosopiperazine class is analytically and procedurally invalid due to fundamental differences in physicochemical state and regulatory definition. 1-Nitroso-4-phenylpiperazine is a solid at standard storage and handling temperatures, requiring specific solubilization and handling protocols distinct from the widely used liquid analog 1-methyl-4-nitrosopiperazine (MNP) [1]. Furthermore, the compound's identity is inextricably linked to its specific role as a European Pharmacopoeia (EP)-listed impurity for the API Levodropropizine; alternative N-nitrosopiperazines, even those with identical Acceptable Intake (AI) limits, cannot serve as direct analytical surrogates for Levodropropizine-related method validation [2]. The phenyl group contributes to a significantly different chromatographic retention behavior and mass spectrometric fragmentation pattern compared to methyl- or unsubstituted analogs, rendering cross-substitution in validated LC-MS/MS methods impossible without complete re-validation [3].

Quantitative Differentiation Evidence for 1-Nitroso-4-phenylpiperazine (CAS 14340-33-1) Versus Analogs


Physical State and Melting Point Differentiation from 1-Methyl-4-nitrosopiperazine (MNP)

1-Nitroso-4-phenylpiperazine is a crystalline solid at ambient temperatures, whereas its close analog 1-methyl-4-nitrosopiperazine (MNP) is a liquid or low-melting solid under the same conditions [1][2]. This is quantitatively defined by a measured melting point of 65-68 °C for the target compound , compared to a liquid physical state at room temperature for MNP .

Analytical Method Development Pharmaceutical Impurity Profiling Stability Studies

Regulatory Acceptable Intake (AI) Limit and Potency Categorization

The compound has an established Acceptable Intake (AI) limit of 400 ng/day as determined by the Therapeutic Goods Administration (TGA) and other global health authorities, placing it in CPCA Potency Category 3 [1]. This limit is identical to that of 1-methyl-4-nitrosopiperazine (MNP), a close analog, indicating a similar carcinogenic potency classification for regulatory purposes .

Genotoxic Impurity Control Regulatory Compliance Risk Assessment

Specific Application as Levodropropizine EP Impurity B Standard

1-Nitroso-4-phenylpiperazine is explicitly designated as 'N-Nitroso Levodropropizine EP Impurity B' and is supplied with detailed characterization data compliant with regulatory guidelines for use as a reference standard [1]. This is in contrast to 1-methyl-4-nitrosopiperazine, which is primarily associated with other APIs or is a general NDSRI (Nitrosamine Drug Substance-Related Impurity) . No other N-nitrosopiperazine analog shares this specific EP impurity designation for Levodropropizine.

Pharmaceutical Quality Control European Pharmacopoeia Method Validation

Availability of Stable Isotope-Labeled Analogs for LC-MS/MS Method Validation

To facilitate robust LC-MS/MS method development and validation, 1-Nitroso-4-phenylpiperazine is commercially available in multiple stable isotope-labeled forms, including -D4 and -D8 variants [1]. These deuterated analogs serve as ideal internal standards, compensating for matrix effects and ionization variability. While labeled 1-methyl-4-nitrosopiperazine also exists, the availability of a D8-labeled version for 1-nitroso-4-phenylpiperazine provides a higher mass shift option, reducing potential isotopic cross-talk in complex matrices .

LC-MS/MS Method Validation Internal Standard

Storage Condition Requirements and Implied Stability

1-Nitroso-4-phenylpiperazine is specified for storage at refrigerated temperatures of 2-8°C [1]. This is a less stringent storage requirement compared to 1-methyl-4-nitrosopiperazine, which is often recommended for storage at -20°C in an amber vial due to its liquid state and light sensitivity .

Stability Reference Standard Management Laboratory Logistics

Primary Application Scenarios for 1-Nitroso-4-phenylpiperazine (CAS 14340-33-1) in Analytical and Quality Control Workflows


Levodropropizine Drug Substance and Drug Product Release Testing per EP Monograph

This compound is the definitive reference standard for performing the 'N-Nitroso Levodropropizine EP Impurity B' limit test as mandated by the European Pharmacopoeia. Analytical laboratories must use this specific compound to prepare system suitability solutions, calibration curves, and spiked samples for LC-MS/MS or HPLC-UV methods designed to quantify this impurity at or below its 400 ng/day Acceptable Intake (AI) limit [1][2]. The solid, crystalline nature of the standard facilitates accurate and precise weighing for the preparation of stock solutions, reducing quantitative error in the analytical workflow [3].

Development and Validation of High-Sensitivity LC-MS/MS Methods for Trace Nitrosamine Analysis

1-Nitroso-4-phenylpiperazine serves as a model analyte for developing and validating ultra-trace LC-MS/MS methods targeting N-nitrosamines in complex pharmaceutical matrices. Its distinct chromatographic retention and mass spectrometric profile, conferred by the phenyl group, provide a robust test case for method selectivity [1]. Furthermore, the commercial availability of its -D4 and -D8 labeled analogs enables the implementation of stable isotope dilution analysis, the gold standard for correcting matrix effects and ensuring accurate quantification at ng/mL (ppb) levels [2].

Stability-Indicating Method Development and Forced Degradation Studies for Levodropropizine Formulations

In forced degradation studies of Levodropropizine API or finished dosage forms (e.g., under oxidative or acidic stress conditions), 1-nitroso-4-phenylpiperazine is a potential degradation product. A characterized reference standard of this compound is essential for identifying and quantifying its formation, thereby establishing the stability-indicating nature of the analytical method. Its solid physical state and defined storage conditions (2-8°C) ensure the integrity of the reference standard over the course of long-term stability studies [1].

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